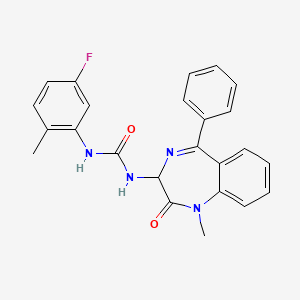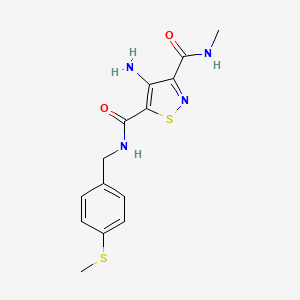
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is a compound of interest in organic chemistry due to its unique structure and potential applications in various chemical reactions and synthesizing processes. While the specific compound might not be directly mentioned in the available literature, the research on similar compounds provides valuable insights into its possible chemical behavior, synthesis methods, and properties.
Synthesis Analysis
The synthesis of related α-(hydroxymethyl)benzaldehyde derivatives involves a Diels–Alder/retro-Diels–Alder process followed by various steps including methylation, thioacetalization, and removal of silyl protecting groups (Morrison & Burnell, 2001). Another approach describes the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, highlighting photochemical and acid-catalyzed rearrangements as key steps (Schultz & Antoulinakis, 1996).
Molecular Structure Analysis
Research on compounds with similar structural motifs, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, provides insights into molecular structure through X-ray data, discussing the orientation of functional groups in relation to the benzene nucleus (Koningsveld & Meurs, 1977).
Chemical Reactions and Properties
The reactivity of similar compounds involves various chemical transformations, including oxidation reactions that preferentially target specific functional groups and facilitate the formation of dialdehydes or acid derivatives. For instance, the alcohol group of hydroxymethylfurfural is preferentially oxidized to form 2,5-diformylfuran, showcasing the selective reactivity of such compounds (Partenheimer & Grushin, 2001).
Physical Properties Analysis
The physical properties of compounds closely related to the one can be deduced through spectroscopic techniques such as NMR, UV–VIS, and IR, which help confirm molecular structures and understand the solvent and pH-dependent behaviors (Baul et al., 2009).
Chemical Properties Analysis
The chemical properties of similar benzaldehyde derivatives are characterized by their reactions with various reagents, showcasing a wide range of chemical behaviors including cyclocondensation, hydroxylation, and the formation of complex structures through reactions with metal catalysts and other chemical agents (Ishida et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
A study by Morrison and Burnell (2001) describes a synthesis method for α-(hydroxymethyl)benzaldehyde derivatives, including the compound , via a Diels–Alder/retro-Diels–Alder process. This method has implications in the efficient synthesis of complex organic compounds (Morrison & Burnell, 2001).
Moshkin and Sosnovskikh (2013) developed a simple two-step synthesis process for 2-(alkylamino)-1-arylethanols from aromatic aldehydes, which includes reactions with compounds like 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde. This approach is significant for the synthesis of adrenaline and similar compounds (Moshkin & Sosnovskikh, 2013).
Crystal Structure Analysis
- Research by Gümüş et al. (2022) involved the synthesis of 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, a compound related to the one , highlighting the importance of crystal structure and hydrogen bonding analysis in understanding the molecular properties of such compounds (Gümüş et al., 2022).
Chemical Reactions and Properties
A study by Chattopadhyay et al. (2018) focused on the synthesis of Schiff base ligands using aldehydes including 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde for fluorescent lead complexes. This research is crucial for developing new methods for detecting pollutants like nitroaromatics (Chattopadhyay et al., 2018).
Banerjee, Poon, and Bedoya (2013) demonstrated an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, using a method that involves the compound . This highlights its role in creating complex organic structures (Banerjee, Poon, & Bedoya, 2013).
Biological Activity
- Patel and Patel (2010) explored the synthesis of 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamide, starting from 2-Hydroxy benzoic acid hydrazide and aromatic aldehydes, including the compound . This study is significant for understanding the antibacterial and antifungal properties of these compounds (Patel & Patel, 2010).
Propiedades
IUPAC Name |
2-hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)10-16(4,5)13-6-11(8-17)14(19)12(7-13)9-18/h6-8,18-19H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZQNUWFZBVSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)

![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)
![1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2485276.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)

![5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2485282.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2485287.png)

![ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2485291.png)